4-amino-N-benzylbenzenesulfonamide

Medicinal Chemistry ADME Prediction Chemical Synthesis

Researchers face a gap in sourcing benzenesulfonamide intermediates with the precise N-benzyl substitution needed for CNS and antiviral drug programs. 4-Amino-N-benzylbenzenesulfonamide (CAS 1709-54-2) addresses this with a unique dual amino/sulfonamide architecture (XLogP3=1.7, 2 HBD/4 HBA) that enables BBB penetration and potent target engagement. Key procurement values: • CNS Drug Scaffold: Optimized lipophilicity for neurodegenerative disease and neuropathic pain programs. • Antiviral Lead: Validated monomer for low-nanomolar HIV-1 protease bis-sulfonamide inhibitors. • Synthetic Versatility: Superior organic-solvent solubility for agrochemical and dye intermediate processing. Reliable supply with batch-to-batch consistency ensures program continuity.

Molecular Formula C13H14N2O2S
Molecular Weight 262.33 g/mol
CAS No. 1709-54-2
Cat. No. B171001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-benzylbenzenesulfonamide
CAS1709-54-2
Molecular FormulaC13H14N2O2S
Molecular Weight262.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C13H14N2O2S/c14-12-6-8-13(9-7-12)18(16,17)15-10-11-4-2-1-3-5-11/h1-9,15H,10,14H2
InChIKeyZHKXBELKPQXYEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-N-benzylbenzenesulfonamide (CAS: 1709-54-2): A Strategic Sulfonamide Building Block for Pharmaceutical and Agrochemical Research


4-Amino-N-benzylbenzenesulfonamide (CAS: 1709-54-2) is an aromatic sulfonamide compound with a molecular formula of C₁₃H₁₄N₂O₂S and a molecular weight of 262.33 g/mol [1]. It belongs to the sulfonamide class of compounds and is also known by synonyms including Proseptasine, Proseptazine, and N⁴-Benzylsulfanilamide . This compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes due to its dual amino and sulfonamide functional groups, which enable versatile chemical modifications .

Why Generic Substitution of 4-Amino-N-benzylbenzenesulfonamide Can Jeopardize Synthetic and Biological Outcomes


In-class substitution of 4-amino-N-benzylbenzenesulfonamide with other benzenesulfonamide derivatives is not straightforward due to its unique combination of a para-amino group and an N-benzyl substituent. These structural features dictate its specific reactivity profile, including hydrogen bond donor/acceptor capacity (2 HBD, 4 HBA) and lipophilicity (XLogP3 = 1.7), which are critical for both synthetic utility and biological target engagement [1]. For instance, its role as a core structure in the design of HIV-1 protease inhibitors is contingent on the precise spatial arrangement of the N-benzyl groups for optimal enzyme binding, a requirement that cannot be met by analogs lacking this specific substitution pattern [2]. The following evidence demonstrates that even minor structural deviations among benzenesulfonamide analogs lead to quantifiable differences in performance, underscoring the need for this specific compound in targeted applications.

Quantitative Evidence for Selecting 4-Amino-N-benzylbenzenesulfonamide Over Closest Analogs


Molecular Descriptor Comparison: 4-Amino-N-benzylbenzenesulfonamide vs. 4-Amino-N-methylbenzenesulfonamide

The N-benzyl substituent in 4-amino-N-benzylbenzenesulfonamide confers significantly higher lipophilicity compared to simpler N-alkyl analogs, a key determinant in drug-like properties and synthetic utility. The calculated XLogP3 value for 4-amino-N-benzylbenzenesulfonamide is 1.7 [1]. In contrast, the calculated XLogP3 for 4-amino-N-methylbenzenesulfonamide is 0.6 [2]. This difference in lipophilicity directly influences membrane permeability and organic solvent solubility.

Medicinal Chemistry ADME Prediction Chemical Synthesis

Hydrogen Bonding Capacity Comparison: 4-Amino-N-benzylbenzenesulfonamide vs. 4-Aminobenzenesulfonamide

The introduction of the N-benzyl group increases the molecular weight and modifies the hydrogen bonding donor/acceptor profile compared to the parent 4-aminobenzenesulfonamide (sulfanilamide). 4-Amino-N-benzylbenzenesulfonamide has 2 hydrogen bond donors and 4 hydrogen bond acceptors, with a molecular weight of 262.33 g/mol [1]. The parent compound, 4-aminobenzenesulfonamide, has 3 hydrogen bond donors and 4 hydrogen bond acceptors, with a molecular weight of 172.20 g/mol [2].

Supramolecular Chemistry Crystal Engineering Drug Design

Synthetic Versatility: 4-Amino-N-benzylbenzenesulfonamide as a Dimeric Scaffold in HIV-1 Protease Inhibitors

4-Amino-N-benzylbenzenesulfonamide serves as a critical monomer for constructing symmetric pyrrolidine-based bis-sulfonamide inhibitors of HIV-1 protease. When incorporated into the N,N'-(3S,4S)-pyrrolidine-3,4-diylbis(4-amino-N-benzylbenzenesulfonamide) dimer, this scaffold yields potent inhibition. The dimeric compound exhibits an IC₅₀ value of 0.000015 (15 nM) against HIV-1 protease [1]. A closely related analog in the same study, N,N'-(3S,4S)-pyrrolidine-3,4-diylbis(N-benzyl-2-chlorobenzenesulfonamide), which substitutes the 4-amino group with a 2-chloro group, shows a different, albeit not directly quantified here, inhibitory profile [2]. The presence of the 4-amino-N-benzylbenzenesulfonamide moiety is essential for achieving this high potency.

Antiviral Drug Discovery HIV Protease Inhibition Symmetric Inhibitor Design

Recommended Application Scenarios for 4-Amino-N-benzylbenzenesulfonamide Based on Differentiated Properties


Lead Optimization for CNS-Penetrant Therapeutics

Based on its favorable lipophilicity (XLogP3 = 1.7) and reduced hydrogen bond donor count (2) compared to simpler sulfonamides, 4-amino-N-benzylbenzenesulfonamide is a superior scaffold for medicinal chemistry programs targeting central nervous system (CNS) disorders. Its physicochemical profile suggests a better potential to cross the blood-brain barrier, making it an ideal starting point for developing drugs for neurodegenerative diseases or neuropathic pain [1].

Synthesis of Symmetric Bis-Sulfonamide Protease Inhibitors

This compound is validated for use as a monomer in the synthesis of symmetric, pyrrolidine-based bis-sulfonamide inhibitors. The resulting dimeric structure has demonstrated potent, low nanomolar inhibition of HIV-1 protease. Research groups focused on antiviral drug discovery should procure this specific compound to explore structure-activity relationships within this potent class of inhibitors [2].

Synthetic Intermediate for Lipophilic Agrochemicals and Dyes

The N-benzyl group increases the compound's lipophilicity and organic solvent solubility, making it a more versatile intermediate than its N-methyl or unsubstituted counterparts. This property is particularly valuable in the synthesis of agrochemicals and dyes, where solubility in non-aqueous media is often required for efficient reaction processing and product formulation .

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